N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide
Description
N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amide group, and a methylphenyl group
Properties
IUPAC Name |
N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-14(2)17-12-23(10-9-19(24)21-4)13-18(17)22-20(25)11-16-8-6-5-7-15(16)3/h5-8,14,17-18H,9-13H2,1-4H3,(H,21,24)(H,22,25)/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGUPVNEUIKCRH-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2CN(CC2C(C)C)CCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC(=O)N[C@H]2CN(C[C@@H]2C(C)C)CCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amide group, and the attachment of the methylphenyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and amides with comparable structures. Examples include:
- N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidine
- N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]butanamide
Uniqueness
What sets N-methyl-3-[(3R,4S)-3-[[2-(2-methylphenyl)acetyl]amino]-4-propan-2-ylpyrrolidin-1-yl]propanamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
